N-(3-acetamidophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Description
N-(3-acetamidophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a triazolopyridazine core fused with a pyridine ring. While heterocyclic amines like IQ (2-amino-3-methylimidazo[4,5-f]quinoline) are known for carcinogenicity in processed meats , this compound’s triazolopyridazine scaffold distinguishes it from food-derived carcinogens, suggesting divergent applications, possibly in medicinal chemistry or drug development.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N7O2S/c1-13(28)22-15-5-2-6-16(10-15)23-19(29)12-30-20-25-24-18-8-7-17(26-27(18)20)14-4-3-9-21-11-14/h2-11H,12H2,1H3,(H,22,28)(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOHJFATHOLETH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(3-acetamidophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines or other reduced derivatives .
Scientific Research Applications
Chemistry
N-(3-acetamidophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide serves as a building block for synthesizing more complex molecules. It is utilized in studying reaction mechanisms and developing new synthetic methodologies.
Table 1: Chemical Reactions Involving the Compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Forms oxides under specific conditions | Hydrogen peroxide |
| Reduction | Converts to reduced forms | Sodium borohydride |
| Substitution | Functional groups are replaced | Various catalysts |
Biology
The compound has been investigated for its biological activities, including enzyme interactions and cellular processes. Its potential as a lead compound in drug development is notable.
Case Study: Antimicrobial Activity
In vitro studies have shown that derivatives of the triazole nucleus exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. The specific compound demonstrated moderate to high antimicrobial activity.
Medicine
This compound is being explored for therapeutic applications. Its structure suggests potential efficacy against various diseases.
Table 2: Potential Therapeutic Applications
| Application Area | Potential Use |
|---|---|
| Antimicrobial | Treatment of bacterial infections |
| Anticancer | Targeting cancer cell pathways |
| Anti-inflammatory | Modulation of inflammatory responses |
Mechanism of Action
The mechanism by which N-(3-acetamidophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and influencing gene expression. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
Pharmacological and Physicochemical Properties
- Anti-Exudative Activity : The furan-triazole derivative in showed dose-dependent anti-exudative effects in rat models . The target’s pyridine ring may enhance binding to inflammatory targets.
- API Potential: Acetamide-containing compounds like MM0333.02 are recognized as pharmaceutical intermediates, suggesting the target’s applicability in drug development .
Biological Activity
N-(3-acetamidophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound's structure can be broken down into several key components:
- Acetamidophenyl group : Contributes to the compound's interaction with biological targets.
- Triazolo-pyridazin moiety : Known for various pharmacological activities, including antimicrobial and anticancer effects.
- Thioether linkage : May enhance the bioactivity through improved solubility and stability.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies. The following sections summarize these findings.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown that derivatives of 1,2,4-triazoles possess activity against a range of bacteria including Staphylococcus aureus and Escherichia coli .
- The specific compound has demonstrated moderate to high antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Anticancer Properties
The thiazole and triazole derivatives are recognized for their anticancer potential:
- Studies have reported that similar compounds exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer .
- The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation.
Anti-inflammatory Effects
Compounds with similar structural frameworks have been associated with anti-inflammatory activity:
- Research suggests that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
- The anti-inflammatory properties may be beneficial in treating conditions such as arthritis and cardiovascular diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Key observations include:
- Substituents on the aromatic ring influence the potency and selectivity of the compound against specific biological targets.
- Variations in the triazole and pyridazine structures can lead to enhanced efficacy or reduced toxicity.
Case Studies
Several studies have highlighted the biological activities of related compounds:
- Study on Triazole Derivatives : A study demonstrated that triazole derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) as low as 5 µg/mL against resistant strains .
- Cytotoxicity Assessment : Another study reported that a related thiazole derivative showed IC50 values below 10 µM against several cancer cell lines, indicating strong cytotoxic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
